4-(2,4-Dibromophenoxy)aniline
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Overview
Description
4-(2,4-Dibromophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉Br₂NO It is a derivative of aniline, where the aniline group is substituted with a 2,4-dibromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromophenoxy)aniline typically involves the reaction of 2,4-dibromophenol with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dibromophenoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 2,4-dibromophenoxy group can be substituted by nucleophiles.
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-(2,4-Dibromophenoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,4-Dibromophenoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks the phenoxy group.
4-(2,4-Dichlorophenoxy)aniline: Similar structure with chlorine atoms instead of bromine.
4-(2,4-Difluorophenoxy)aniline: Similar structure with fluorine atoms instead of bromine.
Uniqueness
4-(2,4-Dibromophenoxy)aniline is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H9Br2NO |
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Molecular Weight |
343.01 g/mol |
IUPAC Name |
4-(2,4-dibromophenoxy)aniline |
InChI |
InChI=1S/C12H9Br2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |
InChI Key |
WJQKXOPJPUQOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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